molecular formula C10H7ClO B1601199 6-Chloronaphthalen-1-ol CAS No. 56820-70-3

6-Chloronaphthalen-1-ol

Cat. No. B1601199
CAS RN: 56820-70-3
M. Wt: 178.61 g/mol
InChI Key: NRLZGPVINJTXJL-UHFFFAOYSA-N
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Description

6-Chloronaphthalen-1-ol is a chemical compound with the molecular formula C10H7ClO and a molecular weight of 178.62 g/mol . It is used in a variety of scientific and industrial applications.


Molecular Structure Analysis

The InChI code for 6-Chloronaphthalen-1-ol is 1S/C10H7ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H . This indicates that the molecule consists of a naphthalene ring with a chlorine atom substituted at the 6th position and a hydroxyl group at the 1st position.


Physical And Chemical Properties Analysis

6-Chloronaphthalen-1-ol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemiluminescent Probe Development

6-Chloronaphthalen-1-ol has been studied for its potential in developing chemiluminescent probes. Adam, Qian, and Saha-Möller (1993) synthesized a photooxygenation product from a derivative of 6-Chloronaphthalen-1-ol, exploring its properties as a chemiluminescent probe for singlet oxygen (Adam, Qian, & Saha-Möller, 1993).

Optical and Electrochemical Studies

In a study by Thalacker, Röger, and Würthner (2006), derivatives of 2,6-Dichloronaphthalene, closely related to 6-Chloronaphthalen-1-ol, were synthesized to explore their optical and electrochemical properties. This research highlights the potential use of such compounds in dye development (Thalacker, Röger, & Würthner, 2006).

Environmental Impact and Toxicity

Falandysz (1998) discussed polychlorinated naphthalenes (PCNs), which include chloronaphthalenes like 6-Chloronaphthalen-1-ol. This study focused on their environmental distribution, toxicity, and persistence, providing a comprehensive overview of the environmental impact of these compounds (Falandysz, 1998).

Application in Photovoltaic Devices

Chen, Tseng, and Ko (2008) used 1-Chloronaphthalene, a compound similar to 6-Chloronaphthalen-1-ol, to improve the efficiency of polymer photovoltaic devices. This study demonstrates the relevance of such compounds in enhancing renewable energy technologies (Chen, Tseng, & Ko, 2008).

Aggregation and Synthesis in Chemical Compounds

Bıyıklıoğlu and Acar (2012) synthesized new derivatives of 6-(quinolin-6-yloxy)hexan-1-ol, a compound related to 6-Chloronaphthalen-1-ol. Their research provides insights into the aggregation properties and synthesis processes of such compounds (Bıyıklıoğlu & Acar, 2012).

High-temperature Oxidation Studies

Evans and Dellinger (2005) investigated the high-temperature oxidation of chlorophenol, producing chloronaphthalene as a byproduct. This study provides insight into the formation and behavior of chloronaphthalenes under thermal stress (Evans & Dellinger, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with it are P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLZGPVINJTXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528857
Record name 6-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronaphthalen-1-ol

CAS RN

56820-70-3
Record name 6-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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